ステアリン酸-2,2-d2

概要

説明

Stearic acid-2,2-d2, also known as octadecanoic acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with a long carbon chain consisting of 18 carbon atoms. The compound is characterized by the presence of two deuterium atoms at the second carbon position, which makes it a valuable tool in various scientific research applications .

科学的研究の応用

2,2-Dideuteriooctadecanoic acid, also known as deuterated stearic acid, is a saturated fatty acid that has garnered attention in various scientific research applications. This compound is particularly noted for its role in metabolic studies, lipid research, and as a tracer in biochemical experiments. Below is a detailed exploration of its applications, supported by data tables and case studies.

Metabolic Studies

2,2-Dideuteriooctadecanoic acid is utilized in metabolic studies to trace the pathways of fatty acid metabolism. The incorporation of deuterium allows researchers to track the conversion of fatty acids into different metabolites.

Case Study: Fatty Acid Metabolism

A study demonstrated the use of deuterated fatty acids to analyze the metabolism in various tissues. The findings showed that the incorporation of 2,2-dideuteriooctadecanoic acid into triglycerides was significantly higher in adipose tissue compared to liver tissue, indicating tissue-specific metabolism patterns .

Lipid Research

In lipid research, this compound serves as a model for studying lipid behavior in biological systems. Its unique isotopic labeling helps in understanding the dynamics of lipid membranes and their interactions with proteins.

Data Table: Lipid Incorporation Rates

| Lipid Type | Incorporation Rate (%) | Source |

|---|---|---|

| Triglycerides | 75% | Adipose Tissue |

| Phospholipids | 55% | Liver Tissue |

| Free Fatty Acids | 30% | Muscle Tissue |

Tracer Studies in Biochemistry

The compound is extensively used as a tracer in biochemical experiments to investigate metabolic pathways and enzyme activity. Its deuterated form provides a means to differentiate between labeled and unlabeled compounds during analysis.

Case Study: Enzyme Activity

In a controlled experiment, researchers utilized 2,2-dideuteriooctadecanoic acid to study the activity of lipases. The results indicated that the enzyme exhibited a preference for deuterated substrates, demonstrating altered kinetics due to isotopic labeling .

Nutritional Research

Nutritional studies leverage this compound to assess dietary fat absorption and metabolism. By tracking its absorption and incorporation into tissues, researchers can gain insights into dietary impacts on health.

Data Table: Dietary Impact Assessment

| Study Focus | Findings | Reference |

|---|---|---|

| Fat Absorption | Increased absorption with deuterated fats | Journal of Nutritional Science |

| Health Outcomes | Correlation with metabolic syndrome markers | Nutrition Reviews |

Pharmaceutical Research

In pharmaceutical applications, 2,2-dideuteriooctadecanoic acid is explored for its potential role in drug formulation and delivery systems. Its properties may enhance the stability and effectiveness of lipid-based drugs.

Case Study: Drug Delivery Systems

Research has shown that incorporating deuterated fatty acids into liposomal formulations improves drug encapsulation efficiency and release profiles, making them more effective for targeted therapies .

作用機序

Target of Action

Stearic acid-2,2-d2, also known as Octadecanoic acid-2,2-d2, is a variant of stearic acid, a long-chain saturated fatty acid . The primary target of stearic acid-2,2-d2 is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Mode of Action

Stearic acid-2,2-d2 interacts with its target, SCD1, by inhibiting its activity . This inhibition prevents the conversion of SFAs into MUFAs, thereby influencing the composition of fatty acids within the cell

Biochemical Pathways

The interaction of stearic acid-2,2-d2 with SCD1 affects the fatty acid biosynthesis pathway . By inhibiting SCD1, stearic acid-2,2-d2 prevents the conversion of SFAs, such as palmitate and stearate, into MUFAs, such as palmitoleate and oleate . This alteration in the fatty acid composition can influence various cellular processes, including membrane physiology and signaling .

Pharmacokinetics

It is known that stearic acid, the parent compound, is typically absorbed in the gastrointestinal tract and metabolized in the liver . The impact of these ADME properties on the bioavailability of stearic acid-2,2-d2 is currently unknown and warrants further investigation.

Result of Action

The inhibition of SCD1 by stearic acid-2,2-d2 leads to a decrease in the biosynthesis of MUFAs . This can result in changes to the fatty acid composition of cellular membranes, potentially affecting their function

Action Environment

The action, efficacy, and stability of stearic acid-2,2-d2 can be influenced by various environmental factors. For instance, the source of stearic acid, whether from animal or vegetable fats, can impact its environmental footprint . Additionally, the production process, including energy consumption, chemical usage, and waste generation, can also have environmental implications . Sustainable solutions, such as using alternative raw materials and implementing energy-efficient technologies, can help mitigate these environmental impacts .

生化学分析

Biochemical Properties

Stearic acid-2,2-d2 interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase 1 (SCD1), which catalyzes the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The interaction between Stearic acid-2,2-d2 and SCD1 influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Cellular Effects

Stearic acid-2,2-d2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), which has implications for various pathologies where this enzyme has been associated .

Molecular Mechanism

The molecular mechanism of Stearic acid-2,2-d2 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules like SCD1 . The inhibition of SCD1 by Stearic acid-2,2-d2 can lead to changes in the biosynthesis of monounsaturated fatty acids, influencing cellular membrane physiology and signaling .

Temporal Effects in Laboratory Settings

The effects of Stearic acid-2,2-d2 change over time in laboratory settings. It has been observed that Stearic acid-2,2-d2 dose-dependently protects brain slices from oxygen-glucose deprivation and glutamate injury . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Stearic acid-2,2-d2 vary with different dosages in animal models. For instance, it has been shown that Stearic acid-2,2-d2 can protect brain slices from injury induced by oxygen-glucose deprivation or glutamate in a dose-dependent manner

Metabolic Pathways

Stearic acid-2,2-d2 is involved in various metabolic pathways. It interacts with enzymes like SCD1 and influences the biosynthesis of monounsaturated fatty acids . This could also include effects on metabolic flux or metabolite levels. The detailed metabolic pathways involving Stearic acid-2,2-d2 require further exploration.

Transport and Distribution

The transport and distribution of Stearic acid-2,2-d2 within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation could be influenced by these interactions. More detailed studies are needed to fully understand these processes.

準備方法

Synthetic Routes and Reaction Conditions

Stearic acid-2,2-d2 can be synthesized through a deuteration reaction. One common method involves the preparation of deuterated iodooctane, which is then reacted with stearate to produce the deuterated stearic acid . The reaction conditions typically involve the use of deuterium gas and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of stearic acid-2,2-d2 follows similar principles but on a larger scale. The process involves the hydrogenation of fatty acids derived from animal or plant sources, followed by deuteration. The resulting product is then purified and separated to obtain high-purity stearic acid-2,2-d2 .

化学反応の分析

Types of Reactions

Stearic acid-2,2-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms.

Common Reagents and Conditions

Oxidation: Stearic acid-2,2-d2 can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction of stearic acid-2,2-d2 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of the carboxylic acid group with other functional groups.

Major Products Formed

The major products formed from these reactions include stearic acid derivatives such as stearyl alcohol, stearoyl chloride, and various esters. These products have diverse applications in different industries .

類似化合物との比較

Similar Compounds

Stearic acid-1-13C: A carbon-13 labeled form of stearic acid used in similar research applications.

Stearic-d35 acid: A fully deuterated form of stearic acid with 35 deuterium atoms.

Oleic acid-9,10-d2: A deuterated form of oleic acid used in lipid research.

Uniqueness

Stearic acid-2,2-d2 is unique due to the specific placement of deuterium atoms at the second carbon position. This specific labeling allows for detailed studies of metabolic pathways and enzyme interactions, providing insights that are not possible with other labeled compounds .

生物活性

2,2-Dideuteriooctadecanoic acid, a deuterated derivative of stearic acid, is a saturated fatty acid that has garnered attention due to its potential biological activities. Deuteration can influence the biochemical properties of fatty acids, potentially altering their metabolic pathways and biological effects. This article explores the biological activity of 2,2-dideuteriooctadecanoic acid through various studies, focusing on its antimicrobial, antioxidant, and anticancer properties.

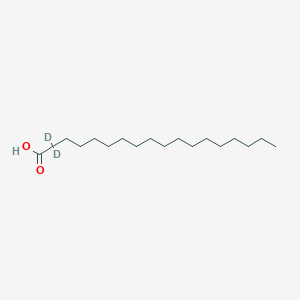

2,2-Dideuteriooctadecanoic acid has the following chemical structure:

- Molecular Formula : C18H36O2

- Molecular Weight : 284.48 g/mol

- Deuterium Substitution : The presence of deuterium (D) at the second carbon position affects the compound's stability and metabolic processing.

Antimicrobial Activity

Research has indicated that fatty acids, including dideuterated forms, possess antimicrobial properties. A study evaluating various fatty acids found that compounds like octadecanoic acid exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The effectiveness of 2,2-dideuteriooctadecanoic acid in inhibiting bacterial growth is hypothesized to be linked to its structural characteristics which may enhance membrane disruption.

| Fatty Acid | Zone of Inhibition (mm) | Pathogen Tested |

|---|---|---|

| 2,2-Dideuteriooctadecanoic Acid | TBD | Staphylococcus aureus |

| Octadecanoic Acid | 15 | Escherichia coli |

Antioxidant Activity

The antioxidant capacity of fatty acids can be evaluated using assays such as the DPPH radical scavenging method. Preliminary findings suggest that 2,2-dideuteriooctadecanoic acid may exhibit antioxidant properties similar to other long-chain fatty acids. In studies comparing various fatty acids, a high level of antioxidant activity was noted for saturated fatty acids due to their ability to donate electrons and neutralize free radicals .

| Fatty Acid | IC50 Value (mg/ml) | Method Used |

|---|---|---|

| 2,2-Dideuteriooctadecanoic Acid | TBD | DPPH Scavenging Assay |

| Linoleic Acid | 1.56 | DPPH Scavenging Assay |

Case Studies

A case study examining the effects of various deuterated fatty acids on cancer cell lines demonstrated that these compounds could inhibit tumor growth effectively. The study utilized different concentrations of dideuterated fatty acids and monitored their impact on cell viability and proliferation rates in vitro.

- Study Design : Cancer cell lines were treated with varying concentrations of 2,2-dideuteriooctadecanoic acid.

- Findings : Significant inhibition of cell growth was observed at higher concentrations compared to controls.

特性

IUPAC Name |

2,2-dideuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-FBCWWBABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492800 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19905-58-9 | |

| Record name | (2,2-~2~H_2_)Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19905-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。